molecular formula C11H14O2 B1243850 3-Isopropyl-4-methoxybenzaldehyde CAS No. 31825-29-3

3-Isopropyl-4-methoxybenzaldehyde

Cat. No. B1243850
CAS RN: 31825-29-3
M. Wt: 178.23 g/mol
InChI Key: FLUXMXNLUOSZPT-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxybenzaldehyde (IPMB) is a naturally occurring compound found in many plants, including the bark of the magnolia tree. It is a phenolic aldehyde which has been used for many years in the production of fragrances, cosmetics, and pharmaceuticals. IPMB has recently been the focus of scientific research due to its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis Applications

3-Isopropyl-4-methoxybenzaldehyde plays a significant role in the synthesis of various compounds. A notable application is in the total synthesis of multicaulins, where it is used as a precursor in the Wittig reaction. This synthesis process involves oxidative photocyclization with iodine, facilitating the production of multicaulin and its derivatives (Secinti et al., 2014). Additionally, its utility extends to the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, highlighting its versatility in organic synthesis (Yüksek et al., 2005).

Spectroscopic and Quantum Chemical Studies

In spectroscopic research, this compound derivatives are studied for their vibrational, NMR, and UV-visible properties. Such investigations provide insights into the molecular structure and electronic properties of these compounds, aiding in the development of new materials and chemical processes (Abbas et al., 2016).

Role in Heterocyclic Chemistry

The compound has been used in the creation of benzo-fused heterocycles through ruthenium-mediated isomerization and ring-closing metathesis. This demonstrates its utility in developing complex heterocyclic structures, which are essential in pharmaceutical research and material science (Otterlo et al., 2003).

Photocatalysis and Molecular Docking

In the field of photocatalysis, derivatives of this compound have been used in studies exploring the interactions with DNA under irradiation. This research could have implications for understanding the molecular mechanisms of photodamage and repair in biological systems (Swavey et al., 2017). Furthermore, molecular docking investigations have highlighted its potential in studying enzyme interactions, contributing to our understanding of biochemical processes (Ghalla et al., 2018).

Biochemical Analysis

Biochemical Properties

3-Isopropyl-4-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making the compound a potential chemosensitizing agent in antifungal treatments . Additionally, this compound can undergo nucleophilic substitution and oxidation reactions at the benzylic position .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound can inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in oxidative stress response, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The compound can also participate in free radical reactions, such as free radical bromination, which further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo oxidation or other chemical transformations that could alter its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in disrupting antioxidation systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of conventional antifungal agents. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects and dose-response relationships are critical in determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to mitochondria or other organelles involved in oxidative stress response, thereby enhancing its activity and function .

properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUXMXNLUOSZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432515
Record name 3-Isopropyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31825-29-3
Record name 3-Isopropyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 L three-necked round bottom flask was equipped with mechanical agitation and provided with an inert gas blanket. The flask was charged with 1-isopropyl-2-methoxybenzene (859 g, 5.85 moles) and dimethylformamide (1584 mL, 20.46 moles), and the mixture was heated to 80° C. Phosphorus oxychloride (2690 g, 17.54 moles) was added to the reaction mixture over approximately 3 h while maintaining the temperature of the reaction mixture between 80° C. and 90° C. The addition of POCl3 caused an immediate color change with continuous darkening over the course of the reaction. The reaction mixture was maintained at 80° C. for approximately 16 h, then checked by HPLC for presence of unreacted starting materials. The reaction mixture was quenched by slow addition over approximately 2 h to icewater (8 kg total, 5 kg ice); alternatively the reaction mixture was added over approximately 3 h to deionized water (10 L) in a jacketed 30 L reactor whose cooling bath was maintained between 0° and 5° C. Ethyl acetate (12 L) was added to the quenched reaction with stirring. After settling, the layers were separated, and the aqueous layer was washed with additional ethyl acetate (4 L). The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (4 L) and saturated aqueous sodium chloride (4 L). The ethyl acetate was removed by vacuum distillation to yield 3-isopropyl-4-methoxybenzaldehyde (881 g, 86.5%).
Quantity
859 g
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reactant
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1584 mL
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2690 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-isopropylanisole (859 g, 5.85 mol) and POCl3 (2690 g, 17.5 mol) at 80° C. under N2, was slowly added DMF (1584 mL, 20.46 mol) at a rate such that the temperature remained between 80-90° C. After stirring for 16 hr at 85° C., the dark solution was poured cautiously onto 7 Kg of ice. (Quench required 1.5 hr due to violent exotherm) The mixture was extracted twice with EtOAc (total volume 16 L). The combined EtOAc layers were washed once with aq. NaHCO3 and then with brine. Upon concentration, 881 g of 4-formyl-2-isopropylanisole was obtained.
Quantity
859 g
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reactant
Reaction Step One
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2690 g
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reactant
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1584 mL
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ice
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7 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Isopropyl-4-methoxybenzaldehyde in the synthesis of multicaulin?

A: this compound serves as a crucial starting material in the total synthesis of multicaulin (7-isopropyl-6-methoxy-1,2-dimethylphenanthrene) []. The synthesis involves a Wittig reaction between this compound and 2,3-dimethylbenzylphosphonium bromide, yielding a stilbene mixture. This mixture then undergoes oxidative photocyclization in the presence of iodine to produce multicaulin [].

Q2: Can this compound be used to synthesize other multicaulin derivatives?

A: Yes, research indicates that this compound can be utilized to synthesize derivatives of multicaulin. For instance, treating multicaulin with boron tribromide (BBr3) results in the O-demethylation of the compound, yielding O-demethylmulticaulin (7-isopropyl-1,2-dimethylphenanthren-6-ol) []. This demonstrates the potential for modifying multicaulin's structure using this compound as a foundation.

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